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Compound of Interest

Compound Name: Aurein 2.5

Cat. No.: B15138223 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed protocol for the solid-phase synthesis of the antimicrobial

peptide Aurein 2.5. The synthesis is based on the well-established

Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry. This

protocol outlines the materials, equipment, and step-by-step procedures for peptide chain

assembly, cleavage from the resin, and subsequent purification and characterization. The

provided data and methodologies are intended to serve as a guide for the successful

laboratory-scale synthesis of Aurein 2.5 for research and development purposes.

Introduction
Aurein 2.5 is a 16-amino acid antimicrobial peptide, with the sequence

GLFDIVKKVVGAFGSL-NH2, originally isolated from the Australian bell frog, Litoria aurea. It

exhibits broad-spectrum activity against various bacteria and yeasts, making it a subject of

interest for the development of new anti-infective agents. The C-terminal amidation is a

common feature of many antimicrobial peptides, often contributing to their stability and activity.

Solid-phase peptide synthesis (SPPS) is the method of choice for obtaining Aurein 2.5 in a

laboratory setting due to its efficiency and scalability. This protocol will detail the Fmoc/tBu (tert-

butyl) strategy for its synthesis.
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Materials and Equipment
Resins and Reagents

Rink Amide MBHA resin (100-200 mesh, substitution level ~0.5-0.8 mmol/g)

Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-

Asp(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-

Ser(tBu)-OH

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Diethyl ether

(anhydrous)

Cleavage cocktail: Trifluoroacetic acid (TFA) 95%, Triisopropylsilane (TIS) 2.5%, Water 2.5%

HPLC solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), TFA (HPLC grade)

Equipment
Automated or manual peptide synthesizer

Reaction vessel for manual synthesis

Shaker/vortexer

Vacuum filtration apparatus

Lyophilizer (freeze-dryer)

High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase

column
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Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Experimental Protocols
Resin Preparation and Swelling

Weigh the Rink Amide MBHA resin corresponding to the desired synthesis scale (e.g., 0.1

mmol).

Transfer the resin to a reaction vessel.

Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

After swelling, drain the DMF.

Fmoc-Deprotection
Add a 20% piperidine in DMF solution to the resin.

Agitate the mixture for 5 minutes.

Drain the solution.

Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of

piperidine.

Amino Acid Coupling
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the

resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of

DMF.

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

Immediately add the activated amino acid solution to the deprotected resin.

Agitate the reaction mixture for 1-2 hours at room temperature.
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To monitor the completion of the coupling reaction, a Kaiser test can be performed. A

negative test (beads remain colorless) indicates a complete reaction.

After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5

times).

Repeat steps 2 and 3 for each amino acid in the Aurein 2.5 sequence, starting from the C-

terminal Leucine and proceeding to the N-terminal Glycine.

Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group has been

removed, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.

Prepare the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5). Caution: TFA is highly corrosive.

Handle in a fume hood with appropriate personal protective equipment.

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately

10 times the volume of the TFA solution).

Centrifuge the mixture to pellet the precipitated peptide.

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization
Purification:
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Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50%

acetonitrile/water with 0.1% TFA).

Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC)

using a C18 column.

A typical gradient for purification is a linear gradient of 10-60% acetonitrile (containing

0.1% TFA) in water (containing 0.1% TFA) over 30-60 minutes.

Collect fractions corresponding to the major peptide peak.

Analyze the purity of the collected fractions by analytical RP-HPLC.

Pool the pure fractions and lyophilize to obtain the final purified Aurein 2.5 as a white fluffy

powder.

Characterization:

Mass Spectrometry: Confirm the identity of the purified peptide by mass spectrometry. The

expected monoisotopic mass of Aurein 2.5 (C₇₉H₁₂₉N₁₉O₁₉) is approximately 1648.99 Da.

Analytical HPLC: Assess the final purity of the peptide. The purity should ideally be >95%.

Data Presentation
Table 1: Aurein 2.5 Peptide Characteristics

Characteristic Value

Sequence GLFDIVKKVVGAFGSL-NH₂

Molecular Formula C₇₉H₁₂₉N₁₉O₁₉

Molecular Weight (Monoisotopic) ~1648.99 Da

Theoretical pI 10.15

Purity (Post-HPLC) >95%

Appearance White lyophilized powder
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Table 2: Representative Synthesis and Purification Data

Parameter Typical Value

Synthesis Scale 0.1 mmol

Crude Peptide Yield 70-85%

Purified Peptide Yield 15-30% (based on initial resin loading)

HPLC Column C18, 5 µm, 4.6 x 250 mm (analytical)

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Gradient (Analytical) 5-95% B over 30 min

Flow Rate 1 mL/min

Detection Wavelength 220 nm

Expected Retention Time Variable, typically in the range of 15-25 minutes

Table 3: Mass Spectrometry Characterization

Parameter Expected Value

Ionization Mode ESI or MALDI

Observed m/z ([M+H]⁺) ~1649.99

Observed m/z ([M+2H]²⁺) ~825.50

Observed m/z ([M+3H]³⁺) ~550.66
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Caption: Workflow for the solid-phase synthesis of Aurein 2.5.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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